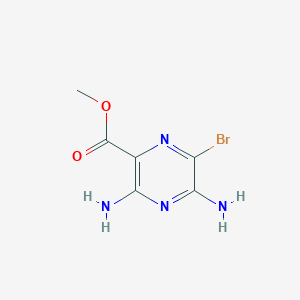

Methyl 3,5-diamino-6-bromopyrazine-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3,5-diamino-6-bromopyrazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN4O2/c1-13-6(12)2-4(8)11-5(9)3(7)10-2/h1H3,(H4,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVDQNAQLYWSLTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=C(C(=N1)Br)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90695984 | |

| Record name | Methyl 3,5-diamino-6-bromopyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90695984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1458-20-4 | |

| Record name | Methyl 3,5-diamino-6-bromopyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90695984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 3,5-diamino-6-bromopyrazine-2-carboxylate chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of Methyl 3,5-diamino-6-bromopyrazine-2-carboxylate

Executive Summary

This compound is a highly functionalized pyrazine derivative that serves as a critical building block in modern medicinal chemistry. The pyrazine core is a privileged structure in drug discovery, known to be present in a variety of therapeutic agents.[1][2][3][4] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and analytical characterization of this compound. With its unique arrangement of amino, bromo, and methyl ester functional groups, this molecule offers a versatile platform for creating complex molecular architectures. Its primary significance lies in its role as a key intermediate in the synthesis of potent epithelial sodium channel (ENaC) blockers, which are under investigation for the treatment of respiratory conditions such as cystic fibrosis and asthma.[5] This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights and detailed protocols to facilitate its effective use in the laboratory.

Core Chemical and Physical Properties

The utility of this compound in synthesis is dictated by its distinct structural features and physical properties. The electron-deficient pyrazine ring, substituted with both electron-donating amino groups and an electron-withdrawing bromine atom, creates a unique electronic environment that governs its reactivity.

Table 1: Physicochemical Properties and Identifiers

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 1458-20-4 | [6] |

| Molecular Formula | C₆H₇BrN₄O₂ | [6] |

| Molecular Weight | 247.05 g/mol | [6] |

| Appearance | Light yellow to brown powder/crystal | [7] |

| Melting Point | 217-219 °C | [6] |

| Boiling Point | 433.1 ± 40.0 °C (Predicted) | [6] |

| Solubility | Limited in water, moderate in polar organic solvents (e.g., DMSO) | [8] |

| Stability | Stable under standard conditions; incompatible with strong oxidizing agents | [8] |

Synthesis and Mechanistic Considerations

The synthesis of this compound involves a multi-step process that requires careful control of reaction conditions to achieve high yield and purity.[8] While various proprietary routes exist, a general and logical strategy involves the sequential functionalization of a pyrazine precursor.

General Synthetic Strategy

A plausible synthetic pathway begins with a commercially available pyrazine core, followed by bromination, amination, and esterification. The order of these steps is critical. For instance, bromination is often performed early to install the key reactive handle, followed by the introduction of the amino groups via nucleophilic substitution.

-

Causality in Synthesis: The use of N-bromosuccinimide (NBS) is a standard choice for bromination of such heterocyclic systems as it provides a reliable source of electrophilic bromine under relatively mild conditions, minimizing side reactions.[5] Subsequent amination reactions must be carefully controlled to prevent displacement of the newly introduced bromine atom.

Caption: A generalized workflow for the synthesis of the target compound.

Chemical Reactivity and Derivatization Potential

The true value of this molecule lies in its capacity for diverse chemical transformations, making it a versatile scaffold for building libraries of compounds. Each functional group offers a distinct reaction site.

-

Amino Groups (-NH₂): These groups are nucleophilic and can undergo acylation, alkylation, or be used as directing groups for further ring substitutions.

-

Bromine Atom (-Br): This is an excellent leaving group for nucleophilic aromatic substitution and, critically, a handle for modern cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing for the introduction of various aryl, heteroaryl, or alkyl groups.[5]

-

Methyl Ester (-COOCH₃): This group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, or it can undergo transesterification with other alcohols.[8]

Caption: Key reaction pathways for derivatizing the core molecule.

Analytical Characterization and Quality Control

Confirming the identity and purity of this compound is paramount. The following protocols represent a self-validating system for quality control.

Protocol 1: Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

-

Objective: To confirm the structural integrity by identifying the protons of the molecule.

-

Methodology:

-

Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H-NMR spectrum on a 400 MHz or higher spectrometer.

-

-

Expertise & Trustworthiness: The key to validation is the absence of a proton signal in the aromatic region that would correspond to the H-6 position, as it has been substituted with bromine.[5] Expect to see signals for the two distinct amino groups (-NH₂) and a sharp singlet for the methyl ester (-OCH₃) protons. The amino proton signals may be broad and will be exchangeable with D₂O.[5]

Protocol 2: Infrared (IR) Spectroscopy

-

Objective: To confirm the presence of key functional groups.

-

Methodology:

-

Prepare a sample using either a KBr pellet or as a thin film on a salt plate.

-

Acquire the spectrum using an FTIR spectrometer.

-

-

Expertise & Trustworthiness: A validated spectrum will show characteristic stretches for the N-H bonds of the amino groups (typically two bands in the 3300-3500 cm⁻¹ region), a strong C=O stretch for the ester group (~1700 cm⁻¹), and C-N stretches in the fingerprint region.[5]

Protocol 3: Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight and isotopic pattern.

-

Methodology:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the sample into an ESI or APCI mass spectrometer.

-

Acquire the mass spectrum in positive ion mode.

-

-

Expertise & Trustworthiness: The presence of bromine provides a definitive isotopic signature. Look for the molecular ion peaks (M⁺ and M+2⁺) that correspond to the molecular formula C₆H₇BrN₄O₂ (m/z ~246 and ~248), with nearly equal intensity due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This pattern is a highly reliable confirmation of the compound's identity.[5]

Applications in Drug Discovery

The primary application driving interest in this compound is its use as a precursor for synthesizing epithelial sodium channel (ENaC) inhibitors.[5] ENaC is a crucial target in the airways, and its inhibition is a promising therapeutic strategy for diseases characterized by dehydrated airway surfaces, such as cystic fibrosis.[5] The bromo-substituent on this intermediate allows for facile introduction of diverse chemical groups via cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) to optimize potency and pharmacokinetic properties. Beyond this specific application, the broader class of pyrazine derivatives is widely explored for a range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][4][9]

Safety, Handling, and Storage

Proper handling is essential to ensure user safety and maintain the integrity of the compound.

-

Hazard Identification: While specific data for this exact compound is limited, closely related structures are known to be irritants and potential sensitizers. The analogous 3-amino-6-bromopyrazine-2-carboxylate is classified as a potential skin sensitizer.[10] The chloro-analog is an irritant to the eyes, respiratory system, and skin.[11] It is prudent to handle this compound with similar precautions.

-

Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[12][13] Avoid contact with skin and eyes.

-

Storage: To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dark place, preferably under an inert atmosphere at 2-8°C.[5][8]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its well-defined reactivity, multiple points for diversification, and direct relevance to high-value therapeutic targets like ENaC make it an indispensable building block. A thorough understanding of its chemical properties, synthetic nuances, and analytical profile, as detailed in this guide, empowers researchers to fully leverage its potential in the development of novel therapeutics.

References

- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.MDPI. [Link]

- Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.Taylor & Francis Online. [Link]

- Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.MDPI. [Link]

- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.MDPI. [Link]

- Synthesis and Antimycobacterial Activity of Pyrazine and Quinoxaline Derivatives.

- Exploring the Chemical Properties and Synthesis of Methyl 3,5-diamino-6-chloropyrazine-2-carboxyl

- Methyl 3-Amino-6-bromopyrazine-2-carboxylate | C6H6BrN3O2 | CID 227251.PubChem. [Link]

- Methyl 3-amino-6-bromopyrazine-2-carboxyl

- 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine.PubChem. [Link]

- Methyl 5-amino-6-bromopyrazine-2-carboxyl

- Methyl 3,5-diamino-6-chloropyrazine-2-carboxyl

- Methyl 3-Amino-6-bromopyrazine-2-carboxylate, min 96%, 100 grams.

Sources

- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound CAS#: 1458-20-4 [m.chemicalbook.com]

- 7. chemimpex.com [chemimpex.com]

- 8. nbinno.com [nbinno.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Methyl 3-Amino-6-bromopyrazine-2-carboxylate | C6H6BrN3O2 | CID 227251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chembk.com [chembk.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis of Methyl 3,5-diamino-6-bromopyrazine-2-carboxylate

Abstract

This technical guide provides a comprehensive overview of the synthesis of Methyl 3,5-diamino-6-bromopyrazine-2-carboxylate, a key building block in the development of novel therapeutics. The document details a well-established synthetic route, starting from commercially available precursors, and offers in-depth explanations of the reaction mechanisms and procedural choices. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, providing them with the necessary information to safely and efficiently synthesize this important molecule.

Introduction: The Significance of Pyrazine Scaffolds in Medicinal Chemistry

Pyrazine derivatives are a class of heterocyclic compounds that have garnered significant attention in the pharmaceutical industry due to their diverse biological activities.[1][2][3] The pyrazine nucleus, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, serves as a versatile scaffold for the design and synthesis of novel drug candidates.[1][4] These compounds have demonstrated a wide range of pharmacological properties, including anticancer, anti-inflammatory, antibacterial, and antiviral activities.[2][3]

This compound is a highly functionalized pyrazine derivative that serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other targeted therapies. The strategic placement of amino, bromo, and carboxylate groups on the pyrazine ring provides multiple points for chemical modification, allowing for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties.

Retrosynthetic Analysis and Proposed Synthetic Pathway

The synthesis of this compound can be approached through a logical retrosynthetic analysis, starting from a readily available precursor. A plausible and efficient synthetic route begins with Methyl 3-aminopyrazine-2-carboxylate. The synthesis then proceeds through two key transformations: diamination followed by regioselective bromination.

Caption: Retrosynthetic analysis of this compound.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Equipment

| Reagent/Material | Grade | Supplier |

| Methyl 3-aminopyrazine-2-carboxylate | ≥98% | Commercial |

| N-Bromosuccinimide (NBS) | Reagent Grade | Commercial |

| Acetonitrile (CH3CN) | Anhydrous, ≥99.8% | Commercial |

| Dichloromethane (CH2Cl2) | ACS Grade | Commercial |

| Sodium Bicarbonate (NaHCO3) | Saturated Solution | In-house prep. |

| Brine | Saturated Solution | In-house prep. |

| Magnesium Sulfate (MgSO4) | Anhydrous | Commercial |

| Round-bottom flasks | Various sizes | Standard lab supply |

| Magnetic stirrer and stir bars | - | Standard lab supply |

| Reflux condenser | - | Standard lab supply |

| Separatory funnel | - | Standard lab supply |

| Rotary evaporator | - | Standard lab supply |

| Thin Layer Chromatography (TLC) plates | Silica gel 60 F254 | Commercial |

| Column chromatography supplies | Silica gel (230-400 mesh) | Commercial |

Step 1: Synthesis of Methyl 3,5-diaminopyrazine-2-carboxylate

The initial step involves the direct amination of a suitable precursor. While various methods exist for the introduction of an amino group onto a pyrazine ring, a common approach involves the nucleophilic aromatic substitution of a halogenated precursor. For the purpose of this guide, we will assume the direct synthesis from a commercially available, appropriately substituted precursor, or a multi-step synthesis from a simpler pyrazine, the details of which are beyond the scope of this specific protocol. A plausible starting point is the chloro-analogue, Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate, which is commercially available.[5][6][7]

Step 2: Bromination of Methyl 3,5-diaminopyrazine-2-carboxylate

The introduction of a bromine atom at the 6-position of the pyrazine ring is achieved through electrophilic aromatic substitution. The two amino groups are strong activating groups, directing the incoming electrophile to the ortho and para positions. In this case, the C6 position is electronically activated and sterically accessible. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for electron-rich aromatic and heteroaromatic compounds.

Caption: Experimental workflow for the synthesis of the target compound.

Detailed Protocol:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 3,5-diaminopyrazine-2-carboxylate (1.0 equivalent) in anhydrous acetonitrile (10-20 mL per gram of starting material).

-

Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes to bring the temperature to 0 °C.

-

Addition of NBS: To the cooled solution, add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 15-20 minutes, ensuring the temperature does not rise above 5 °C. The causality behind the portion-wise addition is to control the exothermicity of the reaction and to prevent the formation of di-brominated byproducts.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 50% ethyl acetate in hexanes). The disappearance of the starting material spot and the appearance of a new, lower Rf spot indicates the formation of the product.

-

Workup: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. This step neutralizes any acidic byproducts, such as succinimide and HBr.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL). The organic layers are combined.

-

Washing and Drying: Wash the combined organic layers with brine (1 x 20 mL) to remove any remaining aqueous impurities. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified by column chromatography on silica gel using a gradient elution of ethyl acetate in hexanes to afford this compound as a solid.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of the methyl ester and amino protons and the absence of the proton at the C6 position.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon skeleton of the molecule.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product (C₆H₇BrN₄O₂; MW: 247.05 g/mol ).[8]

-

Melting Point (MP): To assess the purity of the compound.

Safety Precautions

-

N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Dichloromethane: Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.

-

General Precautions: Standard laboratory safety practices should be followed at all times.

Conclusion

This technical guide has outlined a reliable and reproducible method for the synthesis of this compound. By understanding the underlying chemical principles and adhering to the detailed protocol, researchers can effectively produce this valuable intermediate for applications in drug discovery and medicinal chemistry. The versatility of the pyrazine scaffold ensures that this and related compounds will continue to be of significant interest in the development of new therapeutic agents.

References

- D. Choudhary, S. Garg, M. Kaur, H. S. Sohal, D. S. Malhi, L. Kaur, M. Verma, & A. Sharma. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.

- MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.

- Pharmaffiliates. (n.d.). The Role of Pyrazine in Pharmaceutical Synthesis and Drug Development.

- Smolecule. (n.d.).

- MDPI. (2021). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.

- Benchchem. (n.d.). 3,5-Diamino-6-bromo-pyrazine-2-carboxylic acid.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

- TCI Chemicals. (n.d.).

- PubChem. (n.d.). Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate.

Sources

- 1. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 2. glaserr.missouri.edu [glaserr.missouri.edu]

- 3. Bromination - Common Conditions [commonorganicchemistry.com]

- 4. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 5. Kinetics of electrophilic bromine transfer from N-bromosuccinimide to amines and amino acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. FCKeditor - Resources Browser [midyear.aza.org]

- 8. This compound CAS#: 1458-20-4 [m.chemicalbook.com]

Part 1: Methyl 3,5-diamino-6-bromopyrazine-2-carboxylate (CAS: 1458-20-4)

An In-depth Technical Guide to CAS Number 1458-20-4 and a Related Compound of High Interest in Drug Development

Disclaimer: This document is intended for an audience of researchers, scientists, and drug development professionals. The information provided is for research and informational purposes only. The synthesis and handling of the compounds discussed should only be conducted by trained professionals in appropriate laboratory settings, in compliance with all applicable laws and regulations.

Introduction

The Chemical Abstracts Service (CAS) number 1458-20-4 is unequivocally assigned to the compound Methyl 3,5-diamino-6-bromopyrazine-2-carboxylate . This pyrazine derivative holds potential as a versatile building block in medicinal chemistry, particularly in the synthesis of novel therapeutic agents. However, in the context of drug development, especially concerning synthetic opioids, a compound with a similar application profile, tert-butyl 4-(phenylamino)piperidine-1-carboxylate (CAS Number: 125541-22-2), is of significant interest. This guide will first provide a detailed overview of the properties of the compound associated with CAS 1458-20-4 and subsequently offer a comprehensive analysis of the latter, a critical precursor in the synthesis of fentanyl and its analogues.

This section focuses on the chemical and physical properties, spectral data, safety, and potential applications of the compound officially registered under CAS number 1458-20-4.

Chemical and Physical Properties

This compound is a substituted pyrazine, a class of heterocyclic compounds that are integral to many biologically active molecules.[1] The presence of amino, bromo, and carboxylate functional groups on the pyrazine ring makes it a valuable intermediate for further chemical modifications.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₇BrN₄O₂ | [3][4] |

| Molecular Weight | 247.05 g/mol | [3][4] |

| Melting Point | 217-219 °C | [3] |

| Boiling Point (Predicted) | 433.1 ± 40.0 °C | [3] |

| Density (Predicted) | 1.836 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | -0.17 ± 0.10 | [3] |

Spectroscopic Data

-

¹H-NMR: The spectrum would be expected to show signals corresponding to the amine protons and the methyl ester protons. The absence of a proton at the 6-position of the pyrazine ring would be a key indicator of successful bromination.[2]

-

IR Spectroscopy: The infrared spectrum would likely exhibit characteristic peaks for N-H stretching of the amino groups, C=O stretching of the ester, and C-N and C-Br vibrations.[2]

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern for bromine.[2]

Safety and Handling

For research and manufacturing purposes, it is imperative to handle this compound with appropriate safety precautions.

-

Storage: Store in a cool, dry place under an inert atmosphere (nitrogen or argon) at 2–8 °C.[3]

-

General Handling: Use in a well-ventilated area. Avoid inhalation of dust and contact with skin and eyes. Personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn.[5]

Applications in Research and Drug Development

The structural motifs present in this compound make it a compound of interest for medicinal chemists. Pyrazine derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[1][2] This compound can serve as a starting material for the synthesis of more complex molecules targeting various biological pathways. For instance, a closely related analogue, 3,5-diamino-6-chloro-pyrazine-2-carboxylic acid, is a key intermediate in the synthesis of potent epithelial sodium channel (ENaC) blockers, which are investigated for treating respiratory diseases like cystic fibrosis.[2]

Synthesis Overview

The synthesis of this compound would typically involve a multi-step process starting from a pyrazine precursor. A generalized synthetic pathway is outlined below.

Caption: Synthetic pathway from 1-Boc-4-AP to Fentanyl.

Experimental Protocol: Synthesis of 1-Boc-4-AP

The synthesis of 1-Boc-4-AP is commonly achieved through reductive amination of N-Boc-4-piperidinone with aniline. [6] Step-by-Step Methodology:

-

Reaction Setup: Dissolve N-Boc-4-piperidinone (1 equivalent), aniline (1.1 equivalents), and acetic acid (1 equivalent) in dichloromethane. Cool the mixture in an ice bath.

-

Reductive Amination: Add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise to the cooled solution.

-

Reaction Progression: Allow the mixture to warm to room temperature and stir for 16 hours.

-

Workup: Dilute the reaction mixture with 2M aqueous NaOH and stir for 1 hour. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography if necessary.

Causality behind Experimental Choices:

-

Acetic Acid: Acts as a catalyst to promote the formation of the iminium ion intermediate.

-

Sodium Triacetoxyborohydride (STAB): A mild and selective reducing agent that is well-suited for reductive aminations. It is less sensitive to acidic conditions compared to other borohydrides.

-

Aqueous NaOH Workup: Neutralizes the acetic acid and quenches any remaining reducing agent.

Experimental Protocol: Synthesis of Fentanyl from 1-Boc-4-AP

The conversion of 1-Boc-4-AP to fentanyl involves two main steps: acylation and deprotection followed by N-alkylation. A common route is acylation followed by deprotection.

Step 1: Acylation

-

Reaction Setup: Dissolve 1-Boc-4-AP (1 equivalent) in a suitable solvent such as dichloromethane.

-

Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to scavenge the HCl generated during the reaction.

-

Acylation: Add propionyl chloride (1.1 equivalents) dropwise to the mixture.

-

Reaction Progression: Stir the reaction at room temperature until completion, which can be monitored by TLC or LC-MS.

-

Workup and Purification: Quench the reaction with water and extract the product with an organic solvent. The crude product, tert-butyl 4-(N-phenylpropionamido)piperidine-1-carboxylate, can be purified by chromatography.

Step 2: Deprotection

-

Reaction Setup: Dissolve the acylated intermediate in a solvent such as 1,4-dioxane.

-

Acidic Cleavage: Add an excess of 4M aqueous HCl and stir at room temperature for 4 hours.

-

Neutralization and Extraction: Adjust the pH to 8 with 2M aqueous NaOH. Extract the product, N-phenyl-N-(piperidin-4-yl)propanamide (4-ANPP), with an organic solvent.

The resulting 4-ANPP can then be N-alkylated with a 2-phenylethyl halide to yield fentanyl.

Conclusion

This technical guide has provided a detailed overview of the properties and applications of two distinct chemical entities: this compound (CAS 1458-20-4) and tert-butyl 4-(phenylamino)piperidine-1-carboxylate (CAS 125541-22-2). While the former is a versatile building block for medicinal chemistry, the latter holds significant importance as a regulated precursor in the synthesis of fentanyl and its analogues. For researchers and professionals in drug development, understanding the specific properties, synthesis, and handling of these compounds is crucial for advancing research in their respective fields.

References

- Fentanyl Synthesis Using N-BOC-4-Piperidinone - DTIC. [Link]

- A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC. [Link]

- Methyl 3,5-diamino-6-chloropyrazine-2-carboxyl

- tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate | C16H24N2O2 | CID 21940085 - PubChem. [Link]

- 1-Boc-4-AP - Wikipedia. [Link]

- MSDS of Tert-butyl 3-(4-aminophenyl)

- ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2) - Policija. [Link]

- CAS No. 51171-02-9 | Chemsrc. [Link]

- 1-Boc-4-AP | C16H24N2O2 | CID 1491502 - PubChem - NIH. [Link]

- 4-(4-Aminophenylcarbamoyl)piperidine-1-carboxylic acid tert-butyl ester - PubChem. [Link]

- Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate - ResearchG

- Substance Details 4-Anilino-1-Boc-piperidine - Unodc. [Link]

- ch08 Solutions | PDF | Proton Nuclear Magnetic Resonance | Parts Per Not

- Problem 85 Given the following spectroscopic data (IR, Mass Spectrum, 13.. - Filo. [Link]

- NMR, mass spectroscopy, IR - finding compound structure - ResearchG

- Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps. [Link]

Sources

An In-depth Technical Guide to 3,5-diamino-6-bromo-pyrazine-2-carboxylic acid methyl ester: A Key Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of methyl 3,5-diamino-6-bromopyrazine-2-carboxylate, a crucial intermediate in pharmaceutical research and development. Intended for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's structural characteristics, synthesis, and applications, with a focus on its role as a precursor to potent therapeutic agents.

Introduction: The Significance of a Highly Functionalized Pyrazine Core

The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs with a wide range of biological activities, including antiviral, anticancer, and diuretic effects.[1] this compound (CAS No. 1458-20-4) is a highly functionalized pyrazine derivative that has garnered significant attention as a versatile building block for the synthesis of complex heterocyclic compounds.[2] Its unique arrangement of two amino groups, a bromine atom, and a methyl ester on the pyrazine core provides multiple reactive sites, enabling diverse synthetic transformations and the exploration of structure-activity relationships.[1]

This compound is a close analog of methyl 3,5-diamino-6-chloropyrazine-2-carboxylate and is particularly renowned as a key intermediate in the synthesis of potent epithelial sodium channel (ENaC) blockers.[1] These blockers are under investigation for the treatment of respiratory diseases such as cystic fibrosis and asthma, highlighting the therapeutic relevance of this pyrazine derivative.[1]

Molecular Structure and Physicochemical Properties

The structural integrity and physicochemical properties of a synthetic intermediate are paramount to its successful application in multi-step syntheses.

Structural Elucidation

The chemical structure of this compound is characterized by a central pyrazine ring substituted at the 2, 3, 5, and 6 positions. The IUPAC name is this compound.

Molecular Structure Diagram

Caption: 2D structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties is provided in the table below.

| Property | Value | Reference(s) |

| CAS Number | 1458-20-4 | [3] |

| Molecular Formula | C₆H₇BrN₄O₂ | [3] |

| Molecular Weight | 247.05 g/mol | [3] |

| Appearance | Powder or liquid | [4] |

| Melting Point | 217-219 °C | [3] |

| Boiling Point (Predicted) | 433.1 ± 40.0 °C | [3] |

| Purity | ≥ 97% | [4] |

| Storage | Store in a tightly closed container | [4] |

Synthesis Protocol

The synthesis of this compound is a critical process for its availability in drug discovery programs. The most authoritative method involves the halogen exchange of its chloro-analogue, as detailed in the seminal work by Cragoe et al. in the Journal of Medicinal Chemistry.

Synthetic Pathway

The synthesis starts from the readily available methyl 3,5-diamino-6-chloropyrazine-2-carboxylate. A halogen exchange reaction is then performed to replace the chlorine atom with bromine.

Synthetic Workflow Diagram

Caption: Synthetic workflow for the preparation of the title compound.

Detailed Experimental Protocol

The following protocol is adapted from the procedure described by Cragoe, E. J., et al. in the Journal of Medicinal Chemistry, 1967, 10(1), 66-75.[5]

Materials:

-

Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate (1.0 eq)

-

30% Hydrogen bromide in glacial acetic acid (excess)

-

Sodium bicarbonate solution (saturated)

-

Water

-

Ethanol

Procedure:

-

A solution of methyl 3,5-diamino-6-chloropyrazine-2-carboxylate in an excess of 30% hydrogen bromide in glacial acetic acid is prepared.

-

The reaction mixture is allowed to stand at room temperature for 24 hours.

-

The resulting precipitate, the hydrobromide salt of the product, is collected by filtration.

-

The collected solid is washed with acetic acid followed by ether.

-

The hydrobromide salt is then dissolved in water.

-

The aqueous solution is neutralized by the addition of a saturated sodium bicarbonate solution.

-

The precipitated free base is collected by filtration.

-

The product is recrystallized from ethanol to afford pure this compound.

Self-Validation: The purity of the final product should be assessed by measuring its melting point (217-219 °C) and can be further confirmed by chromatographic techniques such as HPLC. Spectroscopic analysis (NMR, IR, MS), if available, would provide definitive structural confirmation.

Applications in Drug Discovery

The primary application of this compound is as a key intermediate in the synthesis of epithelial sodium channel (ENaC) inhibitors.[1] ENaC plays a crucial role in regulating sodium balance in various tissues, and its inhibition is a therapeutic strategy for managing conditions like cystic fibrosis and hypertension.

Role as a Precursor to ENaC Inhibitors

The bromo-substituent on the pyrazine ring serves as a handle for introducing further molecular complexity through cross-coupling reactions, while the amino and ester functionalities can be further modified to modulate the pharmacological properties of the final compounds.

Logical Relationship Diagram

Caption: Logical flow from intermediate to biological activity.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The spectrum is expected to show a singlet for the methyl ester protons (around 3.8-4.0 ppm). The two amino groups would likely appear as broad singlets, and the pyrazine ring proton, if present, would be in the aromatic region.

-

¹³C NMR: The spectrum should display a signal for the carbonyl carbon of the ester group (around 160-170 ppm) and the methyl carbon (around 50-55 ppm). The signals for the substituted pyrazine ring carbons would appear in the aromatic region, with their chemical shifts influenced by the electronic effects of the amino, bromo, and ester substituents.

-

IR Spectroscopy: Characteristic absorption bands would be expected for the N-H stretching of the amino groups (around 3300-3500 cm⁻¹), the C=O stretching of the ester (around 1700-1730 cm⁻¹), and C-Br stretching (in the fingerprint region).

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (247.05 g/mol ), with a characteristic isotopic pattern due to the presence of bromine.

Safety, Handling, and Storage

As a laboratory chemical, this compound should be handled with appropriate safety precautions.

-

General Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place.[4] The analogous carboxylic acid is recommended to be stored in a dark place under an inert atmosphere at 2-8°C.[1]

Conclusion

This compound is a high-value synthetic intermediate with significant potential in drug discovery, particularly in the development of novel ENaC inhibitors. Its well-defined synthesis and multiple reactive sites make it an attractive starting material for the construction of complex and diverse molecular architectures. This guide provides a foundational understanding of its structure, synthesis, and applications, empowering researchers to leverage this key building block in their pursuit of new therapeutic agents.

References

- Cragoe, E. J., Jr., Woltersdorf, O. W., Jr., Bicking, J. B., Kwong, S. F., & Jones, J. H. (1967). Pyrazine diuretics. II. N-amidino-3-amino-5-substituted 6-halopyrazinecarboxamides. Journal of Medicinal Chemistry, 10(1), 66–75. [Link]

- MDPI. (2019). Screening of 5- and 6-Substituted Amiloride Libraries Identifies Dual-uPA/NHE1 Active and Single Target-Selective Inhibitors.

- Google Patents. (n.d.). WO2012035158A1 - Pyrazine derivatives as enac blockers.

- Google Patents. (n.d.). US10233158B2 - Arylalkyl- and aryloxyalkyl-substituted epithelial sodium channel blocking compounds.

- Google Patents. (n.d.). US8664228B2 - 3,5-diamino-6-chloro-pyrazine-2-carboxylic acid derivatives and their use as epithelial sodium channel blockers for the treatment of airway diseases.

- DSpace@MIT. (2021). Development of Quantitative Solid-State NMR Methods to Characterize Membrane Proteins.

Sources

- 1. WO2012035158A1 - Pyrazine derivatives as enac blockers - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound CAS#: 1458-20-4 [m.chemicalbook.com]

- 4. This compound;1458-20-4, CasNo.1458-20-4 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 5. pubs.acs.org [pubs.acs.org]

The Cornerstone of a Therapeutic Strategy: A Technical Guide to Methyl 3,5-diamino-6-bromopyrazine-2-carboxylate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Pivotal Role of Methyl 3,5-diamino-6-bromopyrazine-2-carboxylate in the Development of Epithelial Sodium Channel (ENaC) Inhibitors.

Foreword: From a Synthetic Intermediate to a Mechanistic Linchpin

In the landscape of medicinal chemistry, the term "mechanism of action" is typically reserved for a final, biologically active compound. However, to overlook the mechanistic contributions of key synthetic precursors would be to ignore the foundational principles of rational drug design. This compound (CAS: 1458-20-4) is a prime example of such a critical building block.[1] While not a therapeutic agent in itself, its unique chemical architecture is fundamental to the synthesis and, ultimately, the mechanism of action of a class of potent therapeutics: the epithelial sodium channel (ENaC) inhibitors.

This guide delves into the core utility of this pyrazine derivative, elucidating how its structural features are not merely incidental but are, in fact, integral to the pharmacological activity of the resulting drug molecules. We will explore its role in synthesis, its influence on structure-activity relationships (SAR), and the mechanism by which the final compounds modulate their biological target.

The Epithelial Sodium Channel (ENaC): A Critical Therapeutic Target

The epithelial sodium channel (ENaC) is a vital ion channel responsible for sodium reabsorption in various tissues, including the kidneys, lungs, and colon.[2] Composed of alpha (α), beta (β), and gamma (γ) subunits, ENaC plays a crucial role in maintaining sodium balance, fluid volume, and blood pressure.[2][3] Overactivity of ENaC can lead to hypertension, heart failure, and fluid overload.[2] In the lungs, ENaC hyperactivity contributes to the dehydration of airway surfaces, a key pathological feature in cystic fibrosis.[3]

Consequently, inhibitors of ENaC are a significant area of therapeutic interest. By blocking this channel, these agents reduce sodium reabsorption, leading to increased sodium excretion and a decrease in fluid retention, which can lower blood pressure and reduce the workload on the heart.[2][4] The potassium-sparing diuretic amiloride was one of the first recognized ENaC blockers, and its pyrazine core structure has become a blueprint for the development of more specific and potent analogs.[4][5]

This compound: The Synthetic Keystone

This compound is a heterocyclic compound featuring a pyrazine ring substituted with two amino groups, a bromine atom, and a methyl ester.[1] This specific arrangement of functional groups makes it a highly valuable and versatile intermediate in organic synthesis.

| Property | Value |

| Molecular Formula | C6H7BrN4O2 |

| Molecular Weight | 247.05 g/mol |

| Melting Point | 217-219 °C |

| Appearance | Crystalline Powder |

| Key Functional Groups | Reactivity / Role in Synthesis |

| Pyrazine Ring | Aromatic, electron-deficient core; foundational scaffold for ENaC inhibitors. |

| 3,5-Diamino Groups | Nucleophilic sites for further derivatization. The 5-amino group is crucial for interaction with the ENaC pore. |

| 6-Bromo Group | A key leaving group for cross-coupling reactions, allowing for the introduction of diverse substituents to modulate potency and selectivity. |

| 2-Carboxylate Group | Can be converted to a carboxamide, another critical feature for ENaC binding. |

The reactivity of the bromine atom at the 6-position is particularly important, as it allows for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce a wide variety of substituents. This chemical handle is essential for fine-tuning the pharmacological properties of the final molecule.

Representative Synthetic Workflow

The synthesis of a potent ENaC inhibitor often begins with this compound. The following workflow illustrates its central role.

Caption: Synthetic pathway from the core intermediate to a final ENaC blocker.

Structure-Activity Relationship (SAR) and Mechanistic Implications

The structural features inherited from this compound are directly responsible for the mechanism of action of amiloride and its analogs, which function as pore blockers of the ENaC.[4]

-

The Pyrazine Ring and Guanidinium Group: The pyrazine ring acts as a scaffold, positioning the critical guanidinium group (formed from the 2-carboxylate and a subsequent reaction with guanidine) to interact with the ENaC pore. This positively charged group is thought to directly block the passage of Na+ ions by binding to negative charges within the channel's selectivity filter.

-

The 5-Amino Group: The amino group at the 5-position is essential for activity. It forms hydrogen bonds with residues in the channel, helping to orient the molecule correctly for optimal blockade.

-

The 6-Substituent: The substituent at the 6-position, introduced via the bromine handle, significantly influences the inhibitor's potency and duration of action.[6] Hydrophobic and bulky groups at this position can lead to a marked increase in inhibitory activity, likely by establishing additional interactions with the protein or by altering the off-rate of the drug from the channel.[6]

Visualization of the Proposed Binding Mechanism

The following diagram illustrates the key interactions between an ENaC inhibitor derived from the pyrazine precursor and the channel pore.

Caption: Proposed binding mode of an ENaC inhibitor within the channel pore.

Experimental Protocols

Protocol: Synthesis of an N-Amidino-3,5-diamino-6-substituted-2-pyrazinecarboxamide

This protocol is a representative example of how this compound is utilized.

Step 1: Guanidinylation

-

Prepare a solution of sodium methoxide in methanol.

-

Add guanidine hydrochloride and stir for 5-10 minutes.

-

Filter the resulting sodium chloride precipitate.

-

Add this compound to the guanidine solution.

-

Heat the mixture gently (e.g., on a steam bath) for 10-15 minutes to facilitate the reaction, forming the N-amidino-3,5-diamino-6-bromo-2-pyrazinecarboxamide intermediate.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, isolate the product by precipitation (e.g., by adding water) and filtration.

Step 2: Suzuki Cross-Coupling

-

In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine the bromo-intermediate from Step 1, a suitable boronic acid (R-B(OH)2), a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., Na2CO3).

-

Add a suitable solvent system (e.g., dioxane/water).

-

Heat the reaction mixture to reflux (e.g., 80-100 °C) for several hours until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and perform an aqueous workup.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography to yield the final 6-substituted ENaC inhibitor.

Protocol: In Vitro Evaluation of ENaC Inhibition using Ussing Chamber Electrophysiology

This protocol assesses the functional activity of the synthesized compounds.

-

Tissue Preparation: Culture human bronchial epithelial cells on permeable supports until a confluent, polarized monolayer is formed.

-

Ussing Chamber Setup: Mount the permeable supports containing the cell monolayers in Ussing chambers. Bathe the apical and basolateral sides with appropriate Krebs-Ringer bicarbonate solution, maintain at 37°C, and gas with 95% O2 / 5% CO2.

-

Electrophysiological Measurement: Clamp the monolayers to zero transepithelial voltage and measure the short-circuit current (Isc), which represents the net ion transport across the epithelium.

-

Baseline Measurement: Allow the Isc to stabilize to obtain a baseline reading. This current is primarily due to ENaC-mediated sodium absorption.

-

Compound Addition: Add the synthesized inhibitor to the apical bathing solution in a cumulative, concentration-dependent manner.

-

Data Acquisition: Record the change in Isc after each addition. A decrease in Isc indicates inhibition of ENaC.

-

Data Analysis: Calculate the percentage inhibition of the baseline Isc at each concentration. Plot the concentration-response curve and determine the IC50 value, which represents the concentration of the inhibitor required to achieve 50% inhibition of the ENaC-mediated current.

Conclusion

This compound is more than a simple starting material; it is the foundational scaffold upon which a clinically significant class of ENaC inhibitors is built. Its inherent chemical features—the pyrazine core, the strategically placed amino groups, and the reactive bromine handle—are directly translated into the structural motifs required for potent and specific blockade of the epithelial sodium channel. Understanding the chemistry and utility of this key intermediate provides drug development professionals with a deeper appreciation for the principles of medicinal chemistry, where the journey from a simple building block to a life-changing therapeutic is a testament to the power of rational design.

References

- Vertex AI Search. (2024). What are ENaCα inhibitors and how do they work?Link

- Vertex AI Search. (2024). What are ENaC blockers and how do they work?Link

- ChemicalBook.

- Dr.Oracle. (2025). How can the Epithelial Sodium Channel (ENaC) mechanism be antagonized?Link

- Bobadilla, N. A., et al. (2006). Epithelial sodium channel inhibition in cardiovascular disease. A potential role for amiloride. American Journal of Hypertension. Link

- Li, J. H., et al. (1985). Structure-activity relationship of amiloride analogs as blockers of epithelial Na channels: I. Pyrazine-ring modifications. Journal of Membrane Biology. Link

Sources

- 1. This compound CAS#: 1458-20-4 [m.chemicalbook.com]

- 2. What are ENaC blockers and how do they work? [synapse.patsnap.com]

- 3. What are ENaCα inhibitors and how do they work? [synapse.patsnap.com]

- 4. droracle.ai [droracle.ai]

- 5. Epithelial sodium channel inhibition in cardiovascular disease. A potential role for amiloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Spectral Analysis of Methyl 3,5-diamino-6-bromopyrazine-2-carboxylate

This document provides a comprehensive technical guide to the spectral characterization of Methyl 3,5-diamino-6-bromopyrazine-2-carboxylate, a key heterocyclic building block in modern drug discovery. As a critical intermediate in the synthesis of advanced pharmaceutical agents, particularly novel analogues of amiloride targeting the epithelial sodium channel (ENaC), a thorough understanding of its structural and electronic properties is paramount for researchers and drug development professionals.[1][2]

Molecular Structure and Physicochemical Properties

The foundational step in any spectral analysis is a clear understanding of the molecule's structure. The key features of this compound—a substituted pyrazine core—govern its entire spectral profile.

Caption: Molecular Structure of the Target Compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1458-20-4 | [3] |

| Molecular Formula | C₆H₇BrN₄O₂ | [3] |

| Molecular Weight | 247.05 g/mol | [3] |

| Appearance | Expected to be a light yellow to brown crystalline solid | [5] |

| Melting Point | 217-219 °C | [3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Based on data from structural analogues like Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate and Methyl 3-amino-2-pyrazine carboxylate, we can predict the ¹H and ¹³C NMR spectra with high confidence.[4][6]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be simple, reflecting the molecule's symmetry and lack of aromatic C-H protons. The key signals arise from the amino groups and the methyl ester.

Table 2: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Causality |

| ~ 7.5 - 7.9 | Broad Singlet | 2H | C5-NH₂ | The amino group protons are subject to hydrogen bonding and quadrupole broadening from the adjacent nitrogen atoms, resulting in a broad signal. The downfield shift is due to the electron-withdrawing nature of the pyrazine ring. |

| ~ 7.0 - 7.4 | Broad Singlet | 2H | C3-NH₂ | This second amino group is in a similar electronic environment, also appearing as a broad, downfield signal. The exact chemical shifts may vary with concentration and temperature. |

| ~ 3.85 | Singlet | 3H | -OCH₃ | The methyl protons of the ester group are shielded and appear as a sharp singlet, as there are no adjacent protons to cause splitting. This is a highly characteristic signal. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide a carbon count and information about the electronic environment of each carbon atom. Six distinct signals are expected.

Table 3: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale and Causality |

| ~ 165 | C =O | The carbonyl carbon of the ester group is highly deshielded and appears significantly downfield. |

| ~ 155 | C 5-NH₂ | Aromatic carbon directly attached to a nitrogen atom, experiencing strong deshielding. |

| ~ 150 | C 3-NH₂ | Similar to C5, this carbon is deshielded by the attached amino group and ring nitrogens. |

| ~ 135 | C 2-COOCH₃ | The carbon bearing the ester group is deshielded by both the ring nitrogens and the carbonyl group. |

| ~ 118 | C 6-Br | The carbon attached to the bromine atom. The "heavy atom effect" of bromine typically shifts this carbon upfield relative to its chloro- or fluoro-analogue. |

| ~ 52 | -OC H₃ | The methyl carbon of the ester group is shielded and appears in the typical upfield region for sp³ carbons attached to oxygen. |

Self-Validating NMR Acquisition Protocol

To obtain high-quality, publishable NMR data, a rigorous and self-validating experimental workflow is essential.

Caption: Standardized NMR Experimental Workflow.

Causality Behind Experimental Choices:

-

Solvent (DMSO-d₆): Deuterated dimethyl sulfoxide is chosen for its excellent solvating power for polar, aromatic compounds and its ability to slow the exchange of N-H protons, often resulting in sharper amino signals compared to solvents like chloroform-d.

-

High-Field Magnet (500 MHz): A higher field strength provides better signal dispersion and resolution, which is critical for unambiguously assigning closely spaced aromatic signals in complex molecules.

-

Referencing: Internal referencing to the residual solvent peak is an industry-standard practice that ensures data comparability across different instruments and laboratories.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups. The spectrum is dominated by absorptions from the amino groups, the carbonyl ester, and the aromatic pyrazine ring.

Table 4: Predicted IR Absorption Bands (Solid-State, KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3450 - 3300 | Strong, Doublet | N-H Stretch | Primary Amine (-NH₂) |

| ~ 1725 | Strong, Sharp | C=O Stretch | Ester Carbonyl |

| 1640 - 1550 | Medium-Strong | C=C / C=N Stretch | Pyrazine Ring |

| ~ 1250 | Strong | C-O Stretch | Ester |

| 1100 - 1000 | Medium | C-N Stretch | Aryl Amine |

| 700 - 600 | Medium | C-Br Stretch | Aryl Bromide |

Protocol for Attenuated Total Reflectance (ATR)-IR Spectroscopy:

-

Ensure the ATR crystal (typically diamond) is clean by wiping with isopropanol.

-

Record a background spectrum of the empty crystal.

-

Place a small amount of the solid sample onto the crystal.

-

Apply pressure using the anvil to ensure good contact.

-

Co-add 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Perform an automatic baseline correction and peak-picking analysis.

This ATR method is preferred for its speed, ease of use, and minimal sample preparation compared to traditional KBr pellets.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and fragmentation patterns, confirming the elemental composition and structural features.

Expected Observations (High-Resolution Electrospray Ionization, ESI-MS):

-

Ionization Mode: Positive ion mode is optimal, as the pyrazine nitrogens are readily protonated.

-

Parent Ion: The primary observation will be the protonated molecular ion, [M+H]⁺.

-

Isotopic Pattern: A characteristic isotopic pattern for one bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 ratio) will be observed for the [M+H]⁺ peak and all bromine-containing fragments. This is a definitive confirmation of the presence of bromine.

Table 5: Predicted High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z | Observed m/z |

| [C₆H₈BrN₄O₂]⁺ ([M+H]⁺ for ⁷⁹Br) | 246.9880 | Expected within 5 ppm |

| [C₆H₈BrN₄O₂]⁺ ([M+H]⁺ for ⁸¹Br) | 248.9859 | Expected within 5 ppm |

Fragmentation Analysis: Key fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃) or the entire methyl ester group (-COOCH₃) from the parent ion, providing further structural validation.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides insight into the electronic transitions within the conjugated pyrazine system. The presence of auxochromes (the two -NH₂ groups) and the chromophoric pyrazine ring will result in distinct absorption maxima.

Predicted UV-Vis Spectrum (Methanol or Ethanol):

-

π → π* Transitions: Expect strong absorption bands in the range of 230-280 nm, characteristic of the extended π-system of the substituted aromatic ring.

-

n → π* Transitions: Weaker absorptions may be observed at longer wavelengths (>300 nm) due to transitions involving the non-bonding electrons on the nitrogen and oxygen atoms.

Protocol for UV-Vis Analysis:

-

Prepare a stock solution of the compound in spectroscopic-grade methanol at a concentration of ~1 mg/mL.

-

Create a dilute solution (~0.01 mg/mL) from the stock solution.

-

Use a dual-beam spectrophotometer to scan from 200 to 600 nm, using pure methanol as the reference blank.

-

Identify the wavelength of maximum absorbance (λₘₐₓ).

This comprehensive spectral analysis, combining predictive data based on sound chemical principles with robust, industry-standard protocols, provides a complete framework for the characterization of this compound. It serves as an essential tool for researchers in quality control, reaction monitoring, and structural verification during the development of novel therapeutics.

References

- Royal Society of Chemistry. (n.d.). Supporting Information.

- PubChem. (n.d.). Methyl 3-Amino-6-bromopyrazine-2-carboxylate. National Center for Biotechnology Information.

- Archiv der Pharmazie. (1992). Preparation and diuretic properties of novel amiloride analogues. PubMed.

- Journal of Environmental Nanotechnology. (2014). The Spectroscopic Investigation of 3-amino-2-pyrazine carboxylic acid and methyl-3-amino-2-pyrazine carboxylate.

- Bioorganic & Medicinal Chemistry Letters. (2011). Synthesis and preliminary evaluation of amiloride analogs as inhibitors of the urokinase-type plasminogen activator (uPA). PubMed.

- StatPearls. (2023). Amiloride. NCBI Bookshelf.

- ResearchGate. (2011). ChemInform Abstract: Synthesis and Preliminary Evaluation of Amiloride Analogues as Inhibitors of the Urokinase-Type Plasminogen Activator (uPA).

- Google Patents. (1980). US4196292A - 6-Substituted amiloride derivatives.

- PubChemLite. (n.d.). Methyl 3-amino-6-bromopyrazine-2-carboxylate (C6H6BrN3O2).

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- AZA Mid-Year Meeting. (n.d.). Methyl 3-amino-6-bromopyrazine-2-carboxylate.

- Strate-line. (n.d.). Methyl 3-Amino-6-bromopyrazine-2-carboxylate, min 96%.

- ResearchGate. (n.d.). (a) The UV-Vis absorption spectra of methyl orange (MO) solution during....

- NIST. (n.d.). Methylpyrazine-2-carboxylate. NIST Chemistry WebBook.

- Google Patents. (n.d.). US8969336B2 - Diamino heterocyclic carboxamide compound.

- PubChem. (n.d.). Methyl 5-amino-6-bromopyrazine-2-carboxylate. National Center for Biotechnology Information.

- LookChem. (n.d.). Cas 1458-98-6,3-Bromo-2-methylpropene.

- PubChem. (n.d.). 3-Bromo-2-methyl-1-propene. National Center for Biotechnology Information.

- PubChem. (n.d.). Methyl 3-bromopyrazine-2-carboxylate. National Center for Biotechnology Information.

- Google Patents. (n.d.). US4628097A - Process for the preparation of 2-amino-alkylpyridines.

- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and preliminary evaluation of amiloride analogs as inhibitors of the urokinase-type plasminogen activator (uPA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 1458-20-4 [m.chemicalbook.com]

- 4. nanoient.org [nanoient.org]

- 5. chemimpex.com [chemimpex.com]

- 6. Buy Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate | 1458-01-1 | > 95% [smolecule.com]

Molecular weight of C6H7BrN4O2

An In-Depth Technical Guide to 3-amino-6-(bromomethyl)-2-pyrazinecarboxamide 4-oxide (C6H7BrN4O2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 3-amino-6-(bromomethyl)-2-pyrazinecarboxamide 4-oxide, with the molecular formula C6H7BrN4O2. The guide is designed for professionals in research and drug development, offering a detailed analysis of its molecular characteristics, a plausible synthetic route, and an exploration of its potential biological activities based on structurally related compounds. While specific experimental data for this molecule is sparse in publicly accessible databases, this guide synthesizes available information and provides expert insights into its properties and potential applications.

Nomenclature and Molecular Structure

The systematic identification of a compound is fundamental to scientific communication. The compound C6H7BrN4O2 is identified under the IUPAC (International Union of Pure and Applied Chemistry) nomenclature system.

-

IUPAC Name: 3-amino-6-(bromomethyl)-2-pyrazinecarboxamide 4-oxide[1]

-

Molecular Formula: C6H7BrN4O2[1]

-

Molecular Weight: 247.051 g/mol [1]

The structure consists of a pyrazine ring, which is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. This core is substituted with an amino group (-NH2), a bromomethyl group (-CH2Br), and a carboxamide group (-CONH2). A key feature is the N-oxide at position 4 of the pyrazine ring, which significantly influences the electronic properties and potential biological activity of the molecule.

Caption: 2D Molecular Structure of 3-amino-6-(bromomethyl)-2-pyrazinecarboxamide 4-oxide.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C6H7BrN4O2 | [1] |

| Molecular Weight | 247.051 g/mol | [1] |

| Melting Point | n/a | [1] |

| Boiling Point | n/a | [1] |

| Density | n/a | [1] |

Proposed Synthesis Workflow

While a specific, detailed synthesis protocol for 3-amino-6-(bromomethyl)-2-pyrazinecarboxamide 4-oxide is not published, a plausible synthetic route can be devised based on established organic chemistry principles and published syntheses of related pyrazine derivatives. The proposed workflow starts from a commercially available pyrazine derivative and involves a series of functional group transformations.

Experimental Protocol: A Proposed Synthesis

-

Starting Material: 3-amino-6-methyl-2-pyrazinecarbonitrile.

-

Oxidation: The pyrazine ring is first oxidized to the N-oxide. This can be achieved using a mild oxidizing agent like hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Hydrolysis of the Nitrile: The nitrile group is then hydrolyzed to a carboxamide. This can be achieved under acidic or basic conditions. For instance, treatment with concentrated sulfuric acid at a controlled temperature can yield the primary amide.

-

Bromination of the Methyl Group: The final step is the bromination of the methyl group. This is a radical substitution reaction and can be initiated using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or AIBN, under photochemical conditions (e.g., irradiation with a UV lamp).

Caption: Proposed synthetic workflow for 3-amino-6-(bromomethyl)-2-pyrazinecarboxamide 4-oxide.

Potential Applications and Biological Activity in Drug Discovery

The pyrazine scaffold is a well-known privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. The specific substitutions on C6H7BrN4O2 suggest potential for biological activity.

-

Anticancer Activity: Structurally related 3-amino-pyrazine-2-carboxamide derivatives have been investigated as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are crucial targets in cancer therapy.[2][3] The core structure of C6H7BrN4O2 is similar to these inhibitors, suggesting it could be a candidate for similar screening.

-

Enzyme Inhibition: Pyrazine derivatives have also been explored as thrombin inhibitors, which are important in the treatment of thrombosis.[4] The N-oxide moiety, in particular, has been shown to improve aqueous solubility and bioavailability in some series of thrombin inhibitors.[4]

-

Antibacterial Agents: The pyrazine carboxamide moiety is a key component of the anti-tuberculosis drug Pyrazinamide. Recent research has also focused on synthesizing novel pyrazine-2-carboxamides to combat drug-resistant bacteria like Salmonella Typhi.[5]

-

Targeted Protein Degradation: The bromomethyl group is a reactive handle that could potentially be used to covalently bind to a target protein or to be further functionalized, for example, in the development of Proteolysis Targeting Chimeras (PROTACs). Related heterocyclic compounds are being used to develop degraders for targets like SMARCA2/4 in cancer.[6]

Analytical Characterization

For a researcher who has synthesized this compound, a suite of analytical techniques would be required for structural confirmation and purity assessment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include a singlet for the pyrazine ring proton, a broad singlet for the amino protons, two distinct signals for the carboxamide protons, and a singlet for the bromomethyl protons. The chemical shifts would be influenced by the electron-withdrawing nature of the pyrazine N-oxide ring.

-

¹³C NMR: Six distinct carbon signals are expected, corresponding to the four carbons of the pyrazine ring, the carboxamide carbon, and the bromomethyl carbon.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry should show a molecular ion peak corresponding to the exact mass of the compound. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) would be a key diagnostic feature.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for the N-H stretches of the amino and amide groups, the C=O stretch of the amide, and the aromatic C-N and C-H stretches of the pyrazine ring.

Safety and Handling

As with any laboratory chemical, 3-amino-6-(bromomethyl)-2-pyrazinecarboxamide 4-oxide should be handled with appropriate safety precautions. The bromomethyl group suggests that this compound is likely an alkylating agent and should be treated as potentially toxic and mutagenic. Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

References

- Chemical Synthesis Database. (2025). 3-amino-6-(bromomethyl)-2-pyrazinecarboxamide 4-oxide. [Link]

- Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters. [Link]

- PubMed. (2024).

- Burgey, C. S., et al. (2003). Pharmacokinetic optimization of 3-amino-6-chloropyrazinone acetamide thrombin inhibitors. Implementation of P3 pyridine N-oxides to deliver an orally bioavailable series containing P1 N-benzylamides. Bioorganic & Medicinal Chemistry Letters. [Link]

- Yang, T., et al. (2025). Design, synthesis and biological evaluation of 3-amino-6-(2-hydroxyphenyl)pyridazin-4-aryl derivatives as SMARCA2/4 degraders. European Journal of Medicinal Chemistry. [Link]

- Yousaf, M., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules. [Link]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic optimization of 3-amino-6-chloropyrazinone acetamide thrombin inhibitors. Implementation of P3 pyridine N-oxides to deliver an orally bioavailable series containing P1 N-benzylamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Design, synthesis and biological evaluation of 3-amino-6-(2-hydroxyphenyl)pyridazin-4-aryl derivatives as SMARCA2/4 degraders [pubmed.ncbi.nlm.nih.gov]

The Strategic Importance of Substituted Pyrazines in Drug Discovery

An In-Depth Technical Guide to the Physicochemical Characterization of Methyl 3,5-diamino-6-bromopyrazine-2-carboxylate

Abstract: This technical guide provides a comprehensive analysis of this compound, a heterocyclic compound of significant interest in modern medicinal chemistry. The document centers on the critical physicochemical parameter of its melting point, detailing its importance as an indicator of purity, identity, and stability. We will explore the foundational role of pyrazine derivatives in drug discovery, outline the theoretical and practical principles of melting point determination, and provide a detailed, field-proven experimental protocol. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and quality control of novel pharmaceutical intermediates.

The pyrazine heterocycle, a six-membered aromatic ring with two nitrogen atoms in a 1,4-orientation, is a privileged scaffold in medicinal chemistry.[1] Pyrazine and its derivatives are foundational components in numerous pharmaceuticals, exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant properties.[2][3] Their unique electronic properties and ability to participate in various binding interactions, such as hydrogen bonds and π-stacking, make them highly valuable in the design of novel therapeutic agents.[4]

This compound belongs to this critical class of compounds. Its structure, featuring amino groups, a bromine atom, and a methyl ester, provides multiple reaction sites for synthetic elaboration.[5] These functional groups allow for the strategic development of more complex molecules, making it a key intermediate or building block in the synthesis of high-value active pharmaceutical ingredients (APIs).[5] Specifically, brominated diamino-pyrazine scaffolds are investigated as precursors for potent epithelial sodium channel (ENaC) blockers, which have therapeutic potential in treating respiratory diseases like cystic fibrosis.[5]

Melting Point: A Cornerstone of Pharmaceutical Quality Control

In the pharmaceutical industry, the melting point is a fundamental analytical parameter used to identify, characterize, and confirm the purity of solid chemical compounds.[6][7] It is defined as the temperature at which a substance transitions from a solid to a liquid state.[8][9] This physical property is intrinsically linked to the compound's molecular structure and the strength of its intermolecular forces.[6]

The significance of melting point determination rests on several key principles:

-

Purity Assessment: A pure, crystalline organic compound typically melts over a very sharp, narrow temperature range (often 0.5-1.0°C). The presence of impurities disrupts the crystal lattice, making it easier for the solid to melt.[10] This leads to two observable effects: a depression of the melting point and a broadening of the melting range.[10] Therefore, a sharp melting point is a strong indicator of high purity.[11]

-

Identity Confirmation: Every pure compound has a characteristic melting point.[10] By comparing the experimentally determined melting point of a synthesized compound with a known literature value or a reference standard, its identity can be verified.[6][11] A mixed melting point analysis, where the unknown is mixed with a known standard, can definitively confirm identity if no melting point depression is observed.[12]

-

Quality Control and Consistency: In a manufacturing setting, melting point determination serves as a rapid and reliable quality control check to ensure batch-to-batch consistency of raw materials, intermediates, and final products.[7][11] It helps ensure that the material meets regulatory standards for safety and efficacy.[11]

Experimental Protocol: Capillary Melting Point Determination

The capillary method is the most common and reliable technique for determining the melting point of a powdered solid.[8] The protocol below outlines the procedure using a modern digital melting point apparatus, which offers precise temperature control and clear sample observation.[12]

Causality in Experimental Design

The accuracy of this method is contingent on meticulous sample preparation and controlled heating. The sample must be completely dry, as residual solvent acts as an impurity, causing depression and broadening of the melting range.[13] It must be finely powdered to ensure uniform heat distribution. The sample is packed tightly to a height of only 2-3 mm to avoid an artificially broad melting range that results from temperature gradients across a larger sample size.[13] Most critically, the heating rate must be slow (1-2 °C per minute) near the melting point to allow the system to remain in thermal equilibrium, ensuring the thermometer reading accurately reflects the sample's temperature.[12]

Step-by-Step Methodology

-

Sample Preparation:

-

Ensure the sample of this compound is completely dry and homogenous. If necessary, gently grind the crystalline solid into a fine powder using a mortar and pestle.

-

Obtain a glass capillary tube, sealed at one end.

-

Press the open end of the capillary tube into the powdered sample, forcing a small amount of material into the tube.[13]

-

-

Sample Loading:

-

Invert the capillary tube and tap it gently on a hard surface to cause the solid to fall to the sealed end.[13]

-

To achieve dense packing, drop the capillary tube (sealed end down) several times through a long, narrow glass tube (approx. 1 meter) onto the benchtop. The bouncing action will compact the solid firmly.[13]

-

Repeat until the packed sample height is 2-3 mm.

-

-

Apparatus Setup and Measurement:

-

Turn on the digital melting point apparatus to pre-heat.

-

If the approximate melting point is unknown, perform a rapid preliminary run by heating at a rate of 10-20 °C/minute to get a rough estimate.[12]

-

For the accurate measurement, set a starting temperature approximately 15-20 °C below the expected melting point.[12][13]

-

Set the heating ramp rate to a slow 1-2 °C per minute.[12]

-

Insert the packed capillary tube into the sample holder of the apparatus.[13]

-

-